molecular formula C24H23N5O3 B10871595 2-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10871595
M. Wt: 429.5 g/mol
InChI Key: HESYDYXZVJCFFR-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes multiple aromatic rings and methoxy groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aromatic aldehydes with hydrazine derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve high yields and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include acids, bases, and transition metal catalysts.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C24H23N5O3

Molecular Weight

429.5 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-10-(3-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C24H23N5O3/c1-14-15(2)29(17-7-6-8-18(12-17)30-3)23-21(14)24-26-22(27-28(24)13-25-23)16-9-10-19(31-4)20(11-16)32-5/h6-13H,1-5H3

InChI Key

HESYDYXZVJCFFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC(=C(C=C4)OC)OC)C5=CC(=CC=C5)OC)C

Origin of Product

United States

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